5-Methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
5-Methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features a unique combination of functional groups, including a nitrophenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride to form the oxazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid: Lacks the methyl group at the 5-position.
5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid: Lacks the nitro group on the phenyl ring.
Uniqueness
5-Methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to the presence of both a nitrophenyl group and an oxazole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research and industry .
Properties
IUPAC Name |
5-methyl-3-(4-nitrophenyl)-4H-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-11(10(14)15)6-9(12-18-11)7-2-4-8(5-3-7)13(16)17/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFFRJNKNQZQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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